1H-Pyrazole, 4-(phenylmethyl)-

Vue d'ensemble

Description

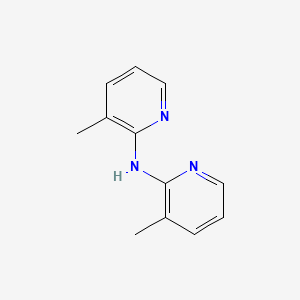

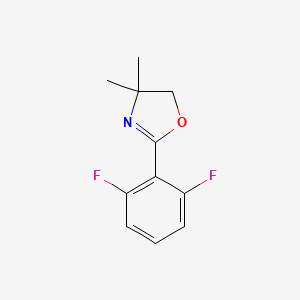

“1H-Pyrazole, 4-(phenylmethyl)-” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The molecular formula of this compound is C10H10N2 .

Synthesis Analysis

Pyrazole derivatives are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A novel series of 1-(methylsulfonylmethyl)-4-aryl-1H-pyrazole derivatives were synthesized efficiently by Suzuki coupling of the 4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazol- with various aryl boronic acids in the presence of Ruphos-Pd as a catalyst .

Molecular Structure Analysis

The molecular structure of “1H-Pyrazole, 4-(phenylmethyl)-” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 144.1732 .

Chemical Reactions Analysis

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .

Physical and Chemical Properties Analysis

Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Applications De Recherche Scientifique

Synthesis and Characterization

Research has focused on the synthesis and detailed characterization of 1H-pyrazole derivatives. For instance, Viveka et al. (2016) conducted structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, using experimental and theoretical approaches to understand its properties (Viveka et al., 2016). Similarly, another study by Viveka et al. (2016) focused on the synthesis and characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, emphasizing its crystal structure and DFT studies (Viveka et al., 2016).

Biological Evaluation

The biological evaluation of 1H-pyrazole derivatives has been a significant area of interest. Zheng et al. (2010) synthesized novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives and assessed their ability to suppress A549 lung cancer cell growth (Zheng et al., 2010). Another study by Hamed et al. (2020) explored the synthesis, characterization, and antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties derived from 1H-pyrazole, demonstrating their effectiveness against various microbial strains (Hamed et al., 2020).

Materials Science and Supramolecular Chemistry

The application of 1H-pyrazole derivatives extends into materials science, particularly in developing supramolecular materials. Moyano et al. (2021) investigated the thermal stability, fluorescence, and H-bonding ability of 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles, revealing their potential in forming diverse hydrogen-bonded structures for supramolecular materials (Moyano et al., 2021).

Safety and Hazards

While specific safety and hazard information for “1H-Pyrazole, 4-(phenylmethyl)-” is not available, it’s important to note that chemicals should be handled with care. For example, a related compound, 4-Iodo-1H-pyrazole, is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Orientations Futures

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Mécanisme D'action

Target of Action

Similar compounds have been found to bind to various receptors and enzymes, influencing their function

Mode of Action

It’s worth noting that similar compounds have been found to inhibit specific enzymes or receptors, leading to changes in cellular processes . The specific interactions between 4-benzyl-1H-pyrazole and its targets remain to be elucidated.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects on cellular processes

Result of Action

Similar compounds have been found to exert various effects at the molecular and cellular levels

Propriétés

IUPAC Name |

4-benzyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-4-9(5-3-1)6-10-7-11-12-8-10/h1-5,7-8H,6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHAWERXBUJHNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473691 | |

| Record name | 1H-Pyrazole, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66948-38-7 | |

| Record name | 1H-Pyrazole, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-Aminophenoxy)propoxy]aniline](/img/structure/B3055713.png)

![2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B3055721.png)

![1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea](/img/structure/B3055727.png)